5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide
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Overview
Description
The compound “5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide” is a type of organic compound that belongs to the class of phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
Fluorescent Molecules
The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds have simpler and greener synthetic methodologies and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
The compound, when bearing simple aryl groups, allows good solid-state emission intensities . This property makes it possible to design solid-state emitters by proper structural selection .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .
Enzymatic Inhibitory
The compound is part of the pyrazolo[1,5-a]pyrimidine family, which has shown significant enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Organic Synthesis
The compound’s great synthetic versatility permits structural modifications throughout its periphery . This makes it a privileged scaffold for combinatorial library design and drug discovery .
Material Science
The compound has attracted attention in material science due to its significant photophysical properties . It can raise our standard of living by exploiting the beneficial properties of such materials .
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle .
Mode of Action
They can inhibit the activity of their target proteins, thereby interfering with the cell cycle and potentially leading to cell death .
Biochemical Pathways
The inhibition of CDK2 affects the MAP kinase signal transduction pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CDK2, the compound can disrupt the normal functioning of these processes .
Result of Action
The inhibition of CDK2 by 5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)nicotinamide can lead to the disruption of the cell cycle, potentially causing cell death . This makes the compound a potential candidate for the development of new anticancer drugs .
properties
IUPAC Name |
5-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-12-5-10(6-16-9-12)14(20)17-7-11-8-18-19-4-2-1-3-13(11)19/h1-6,8-9H,7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUAKKRPJLBYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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